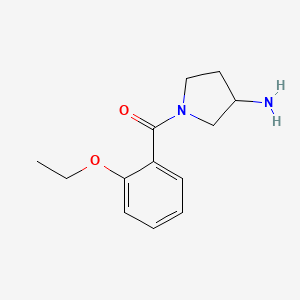

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-8-7-10(14)9-15/h3-6,10H,2,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHOJUFIKGYMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 3-aminopyrrolidine or its protected derivatives, such as (S)-3-aminopyrrolidine or Boc-protected analogs. The 2-ethoxyphenyl moiety is introduced via acylation or coupling reactions involving 2-ethoxybenzoyl chloride or related activated carboxylic acid derivatives.

Protection of the Amino Group on Pyrrolidine

Method: Boc (tert-butoxycarbonyl) protection of 3-aminopyrrolidine is a common preparatory step to prevent side reactions during subsequent coupling.

Procedure: (S)-3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc2O) in methanol at 15–20°C under basic conditions (pH 11.8–12.2, maintained with potassium hydroxide). The reaction proceeds over about 1 hour with stirring.

Outcome: The major product is (S)-3-amino-1-tert-butoxycarbonylpyrrolidine with a yield of approximately 81.7%. Minor by-products include di-Boc protected species (~8.4%) and unreacted starting material (~4%).

| Parameter | Details |

|---|---|

| Reagents | (S)-3-aminopyrrolidine, Boc2O, KOH |

| Solvent | Methanol |

| Temperature | 15–20°C |

| pH | 11.8–12.2 |

| Reaction Time | ~1 hour |

| Yield | 81.7% |

| Purity | Chemical purity 99.1%, optical purity 99.5% ee |

Formation of the Amide Bond: Coupling with 2-Ethoxybenzoyl Derivatives

The key step in preparing (3-aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone is the formation of an amide bond between the amino group on the pyrrolidine and the 2-ethoxybenzoyl moiety.

Acylation: Direct acylation of the free or protected 3-aminopyrrolidine with 2-ethoxybenzoyl chloride or activated ester derivatives in the presence of a base (e.g., triethylamine) under mild conditions.

Catalyzed Coupling: Palladium-catalyzed amination or copper-catalyzed coupling reactions can be employed when halogenated 2-ethoxyphenyl derivatives are used.

Copper(I) iodide catalyzed coupling of tert-butyl ester protected aminopyrrolidine with halogenated aromatic compounds in the presence of potassium phosphate and ethylene glycol under reflux for extended periods (up to 46 hours) has been reported, yielding substituted aminopyrrolidine derivatives.

Palladium-catalyzed Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) and BINAP ligand in toluene at 100°C for 1 hour has been successfully applied to similar systems.

| Parameter | Copper-Catalyzed Coupling | Palladium-Catalyzed Coupling |

|---|---|---|

| Catalyst | Copper(I) iodide | Pd2(dba)3 with BINAP |

| Base | Potassium phosphate | Sodium tert-butoxide |

| Solvent | Isopropyl alcohol | Toluene |

| Temperature | Reflux (~120°C) | 100°C |

| Reaction Time | ~46 hours | 1 hour |

| Yield | Moderate to good (e.g., 15.9 g product) | Good (e.g., 0.28 g product) |

Deprotection and Final Purification

After coupling, the Boc protecting group is typically removed under acidic conditions (e.g., treatment with HCl in dioxane or TFA) to yield the free amine form of this compound.

Purification is generally performed by:

- Extraction and washing steps to remove inorganic salts and side-products.

- Column chromatography on silica gel using solvent systems such as ethyl acetate/hexane gradients.

- Final recrystallization from suitable solvents like diethyl ether to obtain the pure compound as a solid.

Analytical and Characterization Data

NMR Spectroscopy: Proton NMR typically shows characteristic multiplets for the pyrrolidine ring protons and aromatic protons of the 2-ethoxyphenyl group, confirming the amide bond formation.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm the molecular identity.

Optical Purity: When chiral starting materials are used, optical purity is maintained through the synthetic steps, as indicated by enantiomeric excess values >99% in some preparations.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Boc Protection | Carbamate formation | (S)-3-aminopyrrolidine, Boc2O, KOH, MeOH, 15-20°C | 81.7 | Protects amino group for selective reactions |

| 2. Amide Coupling | Acylation or Catalyzed | 2-Ethoxybenzoyl chloride or halogenated derivative, Pd or Cu catalyst, base, solvent, reflux or heating | Moderate to good | Forms key amide bond linking pyrrolidine and aromatic moiety |

| 3. Deprotection | Acidic cleavage | Acid (HCl, TFA), room temperature | Quantitative | Removes Boc group to yield free amine |

| 4. Purification | Chromatography, recrystallization | Silica gel column, solvent gradients, recrystallization solvents | High purity | Obtains analytically pure final compound |

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation products: Various oxo derivatives.

Reduction products: Reduced forms of the compound.

Substitution products: New derivatives with modified functional groups.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidine derivatives and 2-ethoxyphenyl derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which contributes to its distinct properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Thermal Stability

Several methanone derivatives with heterocyclic or aromatic substituents have been studied. For example:

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks .

- (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0) shares the pyrrolidinyl group but differs in aromatic substitution (4-dimethylamino vs. 2-ethoxy), which may alter electronic properties and solubility .

Inference: While thermal stability data for the target compound are unavailable, the high decomposition temperatures of structurally related methanones suggest robust stability, likely due to intermolecular interactions.

Substituent Effects on Aromatic Rings

The ethoxy group at the ortho position in the target compound contrasts with analogs bearing electron-donating or electron-withdrawing groups:

- Cyclopentyl substituents (e.g., in (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride) introduce lipophilicity, which may improve membrane permeability .

Key Insight: The 2-ethoxy group likely reduces steric hindrance compared to bulkier substituents (e.g., dimethylamino), while maintaining moderate electron-donating effects for receptor interactions.

Biological Activity

Overview

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone, a compound with the CAS number 1283129-56-5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive view of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with an amino group and an ethoxyphenyl moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : In animal models, the compound has shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vivo Studies

A series of in vivo studies have been conducted to evaluate the efficacy of this compound in various models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Depression Model | Demonstrated significant reduction in depressive-like behaviors compared to control groups. |

| Study 2 | Neuroprotection Model | Showed decreased neuronal cell death in models of oxidative stress. |

| Study 3 | Inflammatory Model | Reduced levels of TNF-alpha and IL-6 in treated animals. |

In Vitro Studies

In vitro assays have also provided insights into the compound's mechanisms:

- Cell Viability Assays : Exhibited dose-dependent increases in cell viability in neuronal cell lines exposed to neurotoxic agents.

- Cytokine Release Assays : Significantly reduced cytokine release from activated microglia.

Q & A

Q. What synthetic routes are recommended for the preparation of (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions. Use carbodiimide-based reagents (e.g., EDC) with DMAP as a catalyst and DIPEA as a base in dichloromethane at room temperature . Optimize stoichiometry (e.g., 1.2 equivalents of 3-aminopyrrolidine) and monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Adjust solvent polarity to minimize side reactions (e.g., diketopiperazine formation).

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrrolidine and ethoxyphenyl moieties.

- X-ray Crystallography : Use SHELXL for refinement . If crystals are unstable, employ low-temperature data collection (100 K) and check for twinning.

- Mass Spectrometry : Compare experimental HRMS data with NIST databases ; deviations >5 ppm warrant re-analysis.

Q. How should researchers handle discrepancies between theoretical and experimental logP values?

- Methodological Answer : Calculate theoretical logP using software like ACD/Labs Percepta . Experimentally determine logP via shake-flask method (octanol/water partitioning) with HPLC quantification. If discrepancies exceed 0.5 units, verify compound purity (>95% by HPLC) and assess ionization state (pKa via potentiometric titration).

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities of this compound to neurological targets (e.g., sigma receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible side chains in the binding pocket. Validate docking poses via MD simulations (GROMACS, 50 ns trajectory).

- Free Energy Perturbation (FEP) : Compare ΔG values for analogs to identify critical substituent effects. Cross-validate with SPR-based binding assays.

- Caveats : Address force field limitations by calibrating with experimental IC50 data .

Q. How can metabolic instability in hepatic microsomal assays be mitigated during preclinical studies?

- Methodological Answer :

- Stabilization : Add NADPH regenerating system and incubate at 37°C with continuous cooling (4°C) to slow degradation .

- Metabolite ID : Use LC-QTOF-MS to identify major metabolites (e.g., O-deethylation of ethoxyphenyl). Introduce steric hindrance (e.g., methyl groups) or fluorine substituents to block metabolic hotspots.

Q. What experimental designs address contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure Cmax, Tmax, and AUC in rodent models. If bioavailability <20%, consider prodrug strategies (e.g., esterification of the ketone).

- Tissue Distribution : Use radiolabeled (14C) compound with autoradiography. Cross-reference with plasma protein binding assays (e.g., equilibrium dialysis) .

Data Analysis & Optimization

Q. How to resolve crystallographic disorder in the pyrrolidine ring during structure refinement?

Q. What statistical methods are suitable for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) with constraints on Hill slope. Use bootstrapping (1000 iterations) to estimate 95% CI for EC50. Outliers are identified via Grubbs’ test (α=0.05) and excluded only if technical errors (e.g., pipetting) are confirmed.

Safety & Compliance

Q. What precautions are necessary when handling this compound due to unclassified toxicity profiles?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood with HEPA filtration .

- Waste Disposal : Absorb spills with ChemSorb® and dispose as hazardous waste (EPA D003 code). Avoid aqueous discharge due to potential bioaccumulation .

Experimental Design

Q. How to design a high-throughput SAR study balancing compound diversity and synthetic feasibility?

- Methodological Answer :

- Library Design : Use parallel synthesis with a fixed pyrrolidine core and variable aryl ketones. Prioritize substituents via Craig plots (σ, π parameters).

- Automation : Employ liquid handlers for amide couplings (96-well plates). Monitor reaction progress via in-line FTIR .

Cross-Disciplinary Applications

Q. Can this compound serve as a photoinitiator in polymer chemistry, and how is efficiency quantified?

- Methodological Answer :

- Testing : Irradiate (365 nm) with a monomer (e.g., methyl methacrylate) and measure polymerization rate via DSC. Compare with camphorquinone controls.

- Mechanism : Use EPR to detect radical intermediates. Efficiency correlates with molar extinction coefficient (ε ≥ 500 M⁻¹cm⁻¹ at λmax) .

Data Reproducibility

Q. How to ensure reproducibility in biological assays given batch-to-batch variability?

- Methodological Answer :

- QC : Require ≥95% purity (HPLC) and identical 1H NMR spectra across batches.

- Assay Controls : Include reference compounds (e.g., haloperidol for sigma receptors) in each plate. Normalize data to internal controls (Z’ factor ≥0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.